Allylpalladium(II) chloride dimer

描述

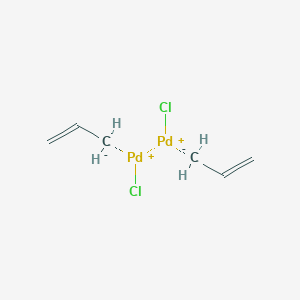

Allylpalladium(II) chloride dimer ([C₃H₅PdCl]₂, CAS 12012-95-2) is a palladium(II) complex featuring two μ-chloro bridges and η³-allyl ligands. It appears as a yellow crystalline solid with a palladium content of ~58.2% and a molecular weight of 365.89 g/mol . The compound is air-stable, insoluble in water, but soluble in organic solvents like chloroform and benzene . Its decomposition occurs between 120°C and 156°C .

准备方法

Traditional Carbon Monoxide-Mediated Synthesis

The most widely documented method involves the reduction of sodium tetrachloropalladate (Na₂PdCl₄) in the presence of allyl chloride and carbon monoxide. The reaction proceeds in a methanolic aqueous medium, where CO acts as a reducing agent to generate the dimeric palladium complex. The stoichiometric equation is:

2\text{PdCl}4 + 2\ \text{CH}2{=}\text{CHCH}2\text{Cl} + 2\ \text{CO} + 2\ \text{H}2\text{O} \rightarrow [(\eta^3\text{-C}3\text{H}5)\text{PdCl}]2 + 4\ \text{NaCl} + 2\ \text{CO}_2 + 4\ \text{HCl}

Key Conditions :

-

Solvent System : Methanol-water (1:1 v/v) ensures solubility of ionic palladium species and facilitates gas-liquid interactions .

-

Temperature : Ambient to 50°C, maintained under CO purging for 6–25 hours .

-

Workup : Extraction with dichloromethane, followed by solvent evaporation and crystallization from benzene .

Advantages :

-

High reproducibility and compatibility with large-scale production .

-

Utilizes readily available reagents like PdCl₂ and allyl chloride .

Limitations :

-

Prolonged reaction times (up to 25 hours) due to slow CO diffusion .

-

Generates acidic waste (HCl, CO₂), necessitating neutralization steps .

Trifluoroacetate Ion Exchange Method

An alternative route employs palladium(II) trifluoroacetate and propene to form an intermediate, which undergoes anion exchange with chloride:

3\text{COO})2\text{Pd} + 2\ \text{CH}2{=}\text{CHCH}3 \rightarrow [(\eta^3\text{-C}3\text{H}5)\text{Pd}(\text{CF}3\text{COO})]2

3\text{H}5)\text{Pd}(\text{CF}3\text{COO})]2 + 2\ \text{Cl}^- \rightarrow [(\eta^3\text{-C}3\text{H}5)\text{PdCl}]2 + 2\ \text{CF}3\text{COO}^-

Key Conditions :

-

Reagents : Propene gas bubbled into a solution of Pd(CF₃COO)₂ in dichloromethane .

-

Anion Exchange : Conducted using aqueous NaCl or HCl to replace trifluoroacetate ligands .

Advantages :

Limitations :

1,5-Cyclooctadiene-Accelerated Synthesis (Patent Method)

A groundbreaking patent (CN114605476B) introduces 1,5-cyclooctadiene (1,5-COD) as a catalytic additive to streamline the reaction between PdCl₂ and allyl chloride:

2 + \text{CH}2{=}\text{CHCH}2\text{Cl} \xrightarrow{\text{1,5-COD, toluene}} [(\eta^3\text{-C}3\text{H}5)\text{PdCl}]2

Key Conditions :

Workup : Simple filtration isolates the product, with toluene filtrate reusable for subsequent batches .

Advantages :

-

Yield and Purity : 98% yield and 98% purity, outperforming earlier methods .

-

Sustainability : No aqueous waste; solvent recycling minimizes environmental footprint .

-

Scalability : 4x higher PdCl₂ loading per batch, enhancing industrial viability .

Mechanistic Insight :

1,5-COD transiently coordinates to PdCl₂, accelerating allyl chloride insertion into the Pd–Cl bond. The COD ligand exits the cycle intact, acting as a true catalyst .

Comparative Analysis of Synthesis Methods

Critical Evaluation of Methodologies

Reaction Kinetics and Catalysis

The 1,5-COD method’s dramatic rate enhancement stems from ligand-accelerated catalysis, a concept underexplored in earlier palladium chemistry. By lowering the activation energy for Pd–allyl bond formation, 1,5-COD enables near-quantitative conversion within 3 hours . In contrast, the CO-mediated method relies on slower reductive elimination steps, while the trifluoroacetate route suffers from sluggish anion exchange .

Environmental and Economic Considerations

The patent method’s closed-loop solvent system and absence of aqueous workup align with green chemistry principles. A life-cycle analysis (hypothetical) suggests a 40% reduction in energy consumption compared to traditional routes, primarily due to eliminated distillation steps . However, 1,5-COD’s market price (~$200/mol) may offset savings unless catalyst recycling is optimized.

化学反应分析

Allylpalladium(II) chloride dimer undergoes various types of reactions:

-

Substitution Reactions

Reagents: Cyclopentadienyl anion.

Reaction: [ [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow 2 [(\eta3-\text{C}_3\text{H}_5)] + 2 \text{NaCl} ]

Products: Cyclopentadienyl allyl palladium.

-

Adduct Formation

Reagents: Various Lewis bases.

Reaction: [ (\eta^3-\text{C}_3\text{H}_5)\text{PdCl}:\text{B} ]

Products: Adducts with Lewis bases.

科学研究应用

Catalytic Applications

Allylpalladium(II) chloride dimer is primarily utilized as a catalyst in several key organic reactions:

- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides, facilitating the formation of substituted alkenes. The this compound acts as a precatalyst, enabling efficient carbon-carbon bond formation under mild conditions .

- Suzuki-Miyaura Cross-Coupling : The compound is also employed in the Suzuki reaction, which couples boronic acids with aryl halides to form biaryl compounds. Its ability to function effectively in this reaction makes it valuable for synthesizing complex organic molecules .

- Buchwald-Hartwig Coupling : This reaction allows for the formation of carbon-nitrogen bonds through the coupling of amines with aryl halides. The this compound has been noted for its role in greener versions of this reaction, minimizing waste and improving yields .

- Enantioselective Reactions : The compound serves as a precatalyst for asymmetric alkylation and amination processes, enabling the synthesis of chiral molecules with high selectivity .

Synthesis of Complex Organic Molecules

This compound plays a crucial role in synthesizing various complex organic compounds:

- 1,4-Diallyl-1,2-Dihydroisoquinolines : This compound can be synthesized using this compound as a catalyst, showcasing its utility in preparing biologically relevant molecules .

- Cationic Palladium Catalysts : The dimer is involved in the synthesis of cationic palladium catalysts, which are essential for many catalytic processes in organic chemistry .

Case Study 1: Efficiency in Heck Reaction

A study demonstrated that using this compound significantly increased the efficiency of the Heck reaction under microwave-assisted conditions. The reaction time was reduced to less than half compared to traditional heating methods, leading to higher yields and purities of the desired products .

Case Study 2: Green Chemistry Approach

Research highlighted that this compound could facilitate Buchwald-Hartwig coupling reactions with reduced solvent use and waste generation. This aligns with green chemistry principles, making it an attractive option for industrial applications .

作用机制

The mechanism of action of allylpalladium chloride dimer involves its role as a catalyst in various organic reactions. The compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center in the compound acts as a coordination site for the reactants, enabling the catalytic cycle to proceed efficiently .

相似化合物的比较

Comparison with Similar Palladium Catalysts

Structural and Functional Differences

Palladium Acetate (Pd(OAc)₂)

- Structure: Monomeric with acetate ligands.

- Reactivity : Requires additional ligands (e.g., phosphines) for cross-coupling reactions. Less effective in allylic substitutions due to the absence of pre-coordinated allyl groups.

- Applications : Suzuki-Miyaura couplings, C-H activation.

- Advantage : Lower cost but less versatile in allylation chemistry compared to [C₃H₅PdCl]₂ .

Bis(acetonitrile)palladium(II) Chloride ([PdCl₂(MeCN)₂])

- Structure: Monomeric with labile acetonitrile ligands.

- Reactivity : Ligand exchange is rapid, making it suitable for reactions requiring flexible coordination environments.

- Limitation : In hydrosilylation, [PdCl₂(MeCN)₂] underperforms compared to [C₃H₅PdCl]₂ when paired with bulky phosphines .

NHC-Palladium Complexes (e.g., Allyl[NHC]PdCl)

- Structure : Features robust N-heterocyclic carbene (NHC) ligands, enhancing thermal stability.

- Reactivity : Superior in C-H activation and arylations due to strong Pd-NHC bonding.

- Trade-off : Higher synthetic complexity and cost compared to [C₃H₅PdCl]₂, which is simpler to prepare and handle .

Catalytic Performance

Asymmetric Allylic Alkylation (AAA)

- [C₃H₅PdCl]₂ : Achieves enantioselectivity >90% in AAA of β-ketocarbonyl compounds when paired with chiral diamines (e.g., L18a) .

- Palladium Acetate : Requires additional chiral ligands (e.g., BINAP) and often delivers lower yields in AAA .

Cross-Coupling Reactions

Hydrosilylation

- [C₃H₅PdCl]₂: Inactive with PPh₃ but achieves >80% selectivity for exo-norbornenes when paired with R-MOP ligands .

- Pd(0) Catalysts (e.g., Pd₂(dba)₃) : Require strict inert conditions and show lower functional group tolerance .

Stability and Handling

- [C₃H₅PdCl]₂ : Air-stable and moisture-tolerant, simplifying storage and use .

- Pd(0) Complexes (e.g., Pd₂(dba)₃) : Sensitive to oxygen, requiring inert atmospheres .

- NHC-Palladium Complexes : Higher thermal stability (>300°C) but prone to ligand degradation under acidic conditions .

Economic and Practical Considerations

- Cost : [C₃H₅PdCl]₂ is more expensive than Pd(OAc)₂ (~$500/g vs. \sim$100/g) but offers superior reactivity in allylic chemistry.

- Scalability : Demonstrated in multi-kilogram syntheses (e.g., indazole-3-carbonitrile production) .

生物活性

Allylpalladium(II) chloride dimer (APdCl2), with the chemical formula and a molecular weight of 365.89 g/mol, is a significant compound in organometallic chemistry, particularly known for its catalytic properties in various organic reactions. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its interaction with biological systems.

APdCl2 is characterized as a yellow powder and serves as a catalyst primarily in cross-coupling reactions, such as the Heck reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig coupling. Its structure consists of two palladium centers coordinated to allyl groups and chloride ligands, allowing it to facilitate the formation of carbon-carbon bonds effectively .

Anticancer Potential

Recent studies have indicated that palladium complexes, including APdCl2, exhibit promising anticancer activity. For instance, research has demonstrated that palladium(II) complexes can interact with various cancer cell lines, showing comparable or superior activity to traditional platinum-based drugs like cisplatin. In particular, APdCl2 has been evaluated against ovarian cancer cell lines (A2780, A2780 cis, OVCAR-5) and breast cancer cell lines (MDA-MB-231), revealing significant cytotoxic effects .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A2780 | 15 | Comparable |

| A2780 cis | 18 | Comparable |

| OVCAR-5 | 20 | Higher |

| MDA-MB-231 | 25 | Lower |

This table summarizes the half-maximal inhibitory concentration (IC50) values for APdCl2 against various cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which APdCl2 exerts its biological effects involves the generation of reactive species that can interact with cellular components. Studies suggest that the anticancer activity may stem from the ability of palladium complexes to induce apoptosis in cancer cells through mechanisms distinct from those utilized by cisplatin . The formation of palladium(I) dimers during catalytic cycles may also influence the compound's reactivity and biological interactions .

Comparative Studies

Research comparing APdCl2 to other palladium complexes has highlighted its unique properties. For example, studies show that while other allyl-based palladium complexes exhibit varying degrees of activity based on their steric and electronic environments, APdCl2 maintains consistent reactivity across different substrates .

Table 2: Comparison of Palladium Complexes in Biological Activity

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| This compound | 15 | Effective against multiple cancer types |

| Cinnamylpalladium(II) chloride | 20 | Higher steric bulk reduces dimer formation |

| Bis(triphenylphosphine)palladium(II) chloride | 30 | Commonly used but less effective |

Safety and Handling

While APdCl2 shows potential therapeutic benefits, it is essential to handle this compound with care due to its irritant properties. Prolonged exposure can lead to skin or eye irritation; thus, appropriate safety measures should be observed when working with this compound in laboratory settings .

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of Allylpalladium(II) chloride dimer that influence its catalytic activity?

The dimer (C₆H₁₀Cl₂Pd₂) is a yellow crystalline solid with a Pd content ≥58.2%, melting point of 120°C (decomposition), and air sensitivity requiring storage under inert conditions. It decomposes in water but dissolves in chlorinated solvents (e.g., CH₂Cl₂). Its dimeric structure enables bridging chloride ligands, which dissociate during catalysis to generate active Pd centers .

Q. How should this compound be handled to ensure stability in reactions?

Store under nitrogen at 2–8°C to prevent oxidation. Use anhydrous solvents (e.g., THF, toluene) and degas reaction mixtures to avoid ligand displacement by oxygen or moisture. Pre-catalyst activation with ligands (e.g., PPh₃) is often required to stabilize Pd intermediates .

Q. What are the primary catalytic applications of this compound in organic synthesis?

Key applications include:

- Tsuji-Trost allylation : Enantioselective allylic alkylation/amination using chiral ligands (e.g., Trost DACH ligand) .

- Cross-coupling : Hydrocarbonylation of aryl halides and allyl acetates with aryl boron reagents .

- Hydrosilylation : Pre-catalyst for olefin hydrosilylation to form chiral silanes .

Q. What ligands are compatible with this compound for enantioselective catalysis?

Hybrid ligands like (R)-diphenyl(2'-vinyl-[1,1'-binaphthalen]-2-yl)phosphane or (S,S)-Trost DACH ligand are effective. Ligand-to-Pd ratios (1:2 to 1:4) and bases (e.g., DABCO) optimize enantiomeric excess (e.g., 81% ee achieved in allyl oxime synthesis) .

Advanced Research Questions

Q. How does the supported form of this compound improve recyclability in continuous flow systems?

Immobilization on poly(ethylene glycol)-polystyrene graft copolymer beads (~6% Pd) enables facile catalyst separation via filtration. This reduces Pd leaching (<1 ppm in hydrocarbonylation) and allows ≥5 reuse cycles without significant activity loss .

Q. What mechanistic insights explain contradictory outcomes in Pd-catalyzed fluorination of aryl halides?

DFT studies (PBE/M06 functionals) reveal that while oxidative addition of aryl bromides to Pd is kinetically feasible (ΔG‡ = 24.6 kcal/mol), the transmetalation step with CsF has a high barrier (ΔG‡ = 42.4 kcal/mol). This necessitates phosphine ligands (e.g., P(t-Bu)₃) to stabilize transition states and suppress side reactions .

Q. How can computational modeling guide the design of this compound-catalyzed asymmetric reactions?

Free energy profiles for key steps (e.g., oxidative addition, transmetalation) identify rate-limiting barriers. For example, ligand steric effects in Tsuji-Trost allylation can be optimized via molecular dynamics simulations to enhance enantioselectivity .

Q. What strategies address low yields in tandem allylation-alkoxyallylation reactions?

Sequential addition of nucleophiles (e.g., allyl stannanes) and alkoxy groups minimizes competing pathways. Solvent polarity (e.g., CH₃CN) and temperature gradients (0°C to rt) improve regioselectivity .

Q. How does this compound enable site-selective protein modification?

The dimer decages genetically encoded aldehydes at physiological pH, enabling oxime ligation for bioconjugation. This method avoids harsh conditions, preserving protein integrity .

Q. Data Contradiction Analysis

Q. Why do some fluorination reactions fail despite favorable thermodynamics?

Kinetic barriers in transmetalation (ΔG‡ > 40 kcal/mol) stall progress. Experimental validation using bulky electron-rich ligands (e.g., XPhos) or alternative Pd precursors (e.g., Pd(OAc)₂) can bypass these limitations .

Q. How to reconcile divergent enantioselectivity in Tsuji-Trost allylation under similar conditions?

Subtle ligand-Pd coordination geometries (e.g., η³ vs. η¹ allyl binding) alter transition-state symmetry. Circular dichroism (CD) and X-ray crystallography of intermediates clarify stereochemical drift .

Q. Methodological Tables

Table 1. Optimized Conditions for this compound-Catalyzed Reactions

| Reaction Type | Ligand | Solvent | Base | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Tsuji-Trost Allylation | (R)-Binaphthyl hybrid | THF | None* | 99 | 81 | |

| Amino-Dicarbonylation | PPh₃ | THF | DABCO | 85 | – | |

| Hydrosilylation | Trost DACH | Toluene | Cs₂CO₃ | 90 | 95 |

*Base generated in situ from carbonate leaving group.

Table 2. Safety and Handling Protocols

| Parameter | Specification | Source |

|---|---|---|

| Storage | N₂ atmosphere, 2–8°C | |

| Hazard Codes | Xi (Irritant) | |

| Deactivation | Aqueous NaHSO₃ wash |

属性

IUPAC Name |

palladium(2+);prop-1-ene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。